![molecular formula C12H11FN2O2 B1285009 Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate CAS No. 955328-46-8](/img/structure/B1285009.png)
Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate
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Description
Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H11FN2O2 . It is widely used in scientific research due to its diverse applications. This compound is valuable in various fields such as medicinal chemistry, drug development, and biological studies.
Molecular Structure Analysis
The molecular structure of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate can be represented by the InChI code: InChI=1S/C12H11FN2O2/c1-2-17-12 (16)8-6-15-11-7 (10 (8)14)4-3-5-9 (11)13/h3-6H,2H2,1H3, (H2,14,15)
. The Canonical SMILES representation is CCOC (=O)C1=CN=C2C (=C1N)C=CC=C2F
.
Physical And Chemical Properties Analysis
Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate has a molecular weight of 234.23 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . The compound has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of the compound is 234.08045576 g/mol . The Topological Polar Surface Area of the compound is 65.2 Ų . The compound has a Heavy Atom Count of 17 .
Scientific Research Applications
C12H11FN2O2 C_{12}H_{11}FN_2O_2 C12H11FN2O2
and a molecular weight of 234.23 g/mol . Below is a comprehensive analysis of its scientific research applications across various fields:Pharmacology
In pharmacology, Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate is utilized for pharmaceutical testing as a high-quality reference standard . Its structure allows for the synthesis of compounds that can be tested for therapeutic efficacy and safety in preclinical studies.
Material Science
The compound’s unique properties make it a candidate for material science research, particularly in the development of new materials with potential applications in electronics and photonics. Its ability to be custom synthesized allows researchers to explore a wide range of material characteristics .
Chemical Synthesis
Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate serves as a building block in chemical synthesis. It is used in the synthesis of various quinoline derivatives, which are important in the development of new chemical entities with potential industrial applications .
Biochemistry
In biochemistry, this compound is used in the study of enzyme reactions and biochemical pathways. Its fluorine atom can act as a probe in fluorine-19 NMR spectroscopy, providing insights into the molecular environment in biochemical systems .
Medical Research
This compound is significant in medical research, particularly in the design of drug candidates. It is involved in the synthesis of potential medicinal agents, especially in the realm of anti-infective and anticancer drugs .
Agricultural Chemistry
In agricultural chemistry, Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate may be used in the synthesis of agrochemicals. Its derivatives could be explored for their pesticidal properties, contributing to the development of new crop protection agents .
properties
IUPAC Name |
ethyl 4-amino-8-fluoroquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-12(16)8-6-15-11-7(10(8)14)4-3-5-9(11)13/h3-6H,2H2,1H3,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQPOVUAOUJZIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1N)C=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588698 |
Source
|
Record name | Ethyl 4-amino-8-fluoroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
955328-46-8 |
Source
|
Record name | Ethyl 4-amino-8-fluoroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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